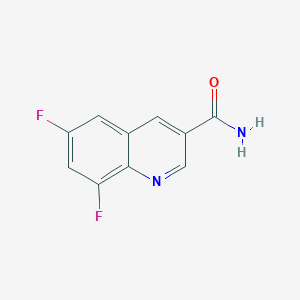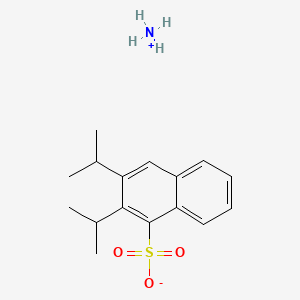
Ammonium diisopropylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium diisopropylnaphthalenesulfonate is a chemical compound known for its surfactant and hydrotropic properties. It is commonly used in various industrial applications due to its ability to enhance the solubility of poorly soluble substances in water. This compound is particularly valued for its effectiveness in modifying the viscosity and solubility of surfactant formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium diisopropylnaphthalenesulfonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with ammonium hydroxide. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ammonium diisopropylnaphthalenesulfonate is scaled up using continuous flow reactors. This method allows for the efficient handling of large volumes of reactants and products, ensuring consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium diisopropylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalenesulfonates.
Applications De Recherche Scientifique
Ammonium diisopropylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations to enhance solubility and stability.
Biology: This compound is employed in biological research to study the effects of surfactants on cell membranes and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: In industrial applications, it is used in detergents, cleaners, and other formulations to improve their performance and efficiency.
Mécanisme D'action
The mechanism of action of ammonium diisopropylnaphthalenesulfonate involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonate group provides hydrophilicity, while the naphthalene ring offers hydrophobic interactions. This dual functionality allows the compound to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. The molecular targets include cell membranes and proteins, where it can alter their structure and function by modifying their interactions with water and other molecules.
Comparaison Avec Des Composés Similaires
- Sodium diisopropylnaphthalenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Ammonium diisopropylnaphthalenesulfonate is unique due to its ammonium ion, which provides different solubility and reactivity properties compared to its sodium counterparts. The presence of the ammonium ion can enhance its compatibility with certain formulations and applications, making it a versatile compound in various industries.
Propriétés
Numéro CAS |
68425-60-5 |
|---|---|
Formule moléculaire |
C16H20O3S.H3N C16H23NO3S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
azanium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.H3N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);1H3 |
Clé InChI |
CCIFHODZBDSCOI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[NH4+] |
Description physique |
Liquid |
Numéros CAS associés |
12653-75-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


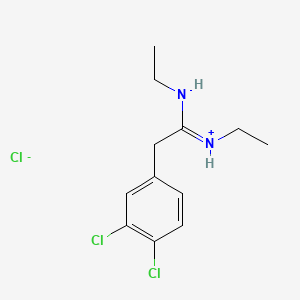
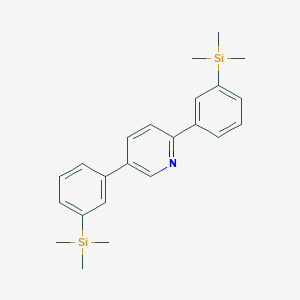
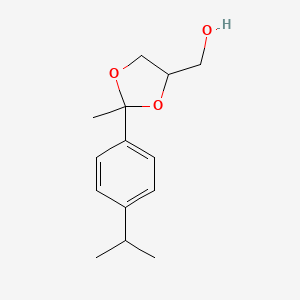
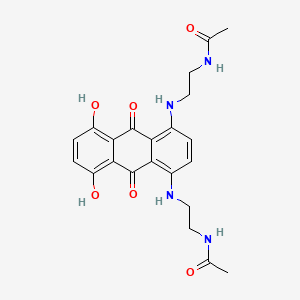

![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)

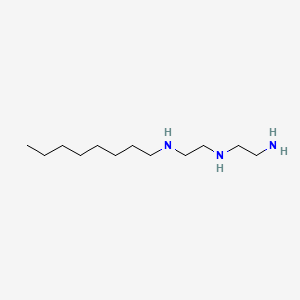
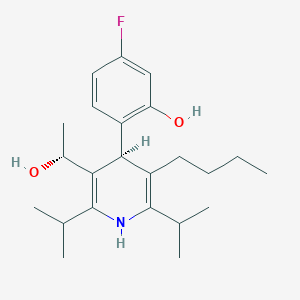
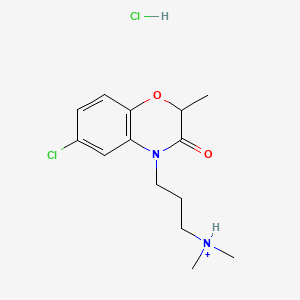
![Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-](/img/structure/B13770032.png)

